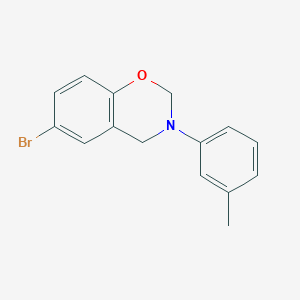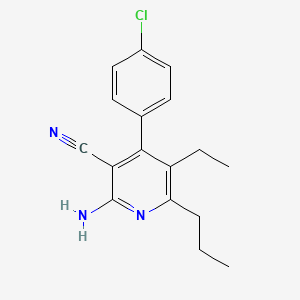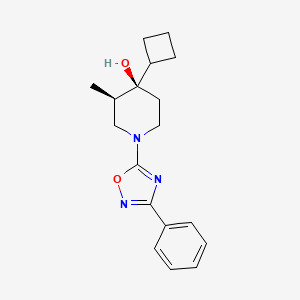
6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical properties, and resistance to moisture, making them valuable in various industrial applications. The presence of a bromine atom and a methylphenyl group in this compound enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylamine with 2-bromo-phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to promote cyclization, forming the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the benzoxazine ring or to remove specific substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Scientific Research Applications
6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: Lacks the bromine and methylphenyl substituents, resulting in different reactivity and properties.
6-chloro-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine:
Uniqueness
6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both the bromine atom and the methylphenyl group. These substituents enhance its reactivity and make it suitable for a wide range of chemical transformations and applications. The bromine atom, in particular, allows for further functionalization through substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-bromo-3-(3-methylphenyl)-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-3-2-4-14(7-11)17-9-12-8-13(16)5-6-15(12)18-10-17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCMFOZEJKIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586172.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5586190.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5586194.png)
![15-(methylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5586208.png)
![N-[2-(1H-indol-1-yl)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5586220.png)

![2,6-Dimethyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4-ol](/img/structure/B5586241.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)

![2-(4-Methoxyphenyl)-N'-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B5586266.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)

![N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5586286.png)
![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
